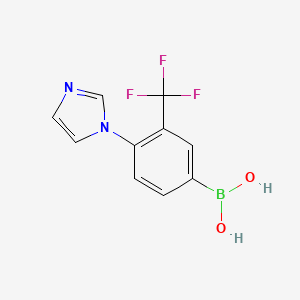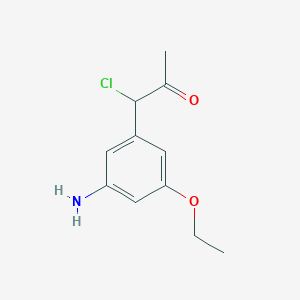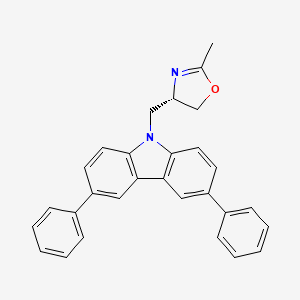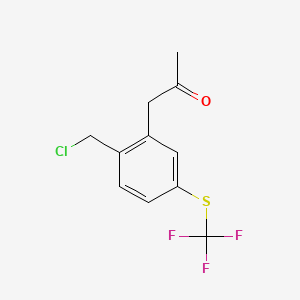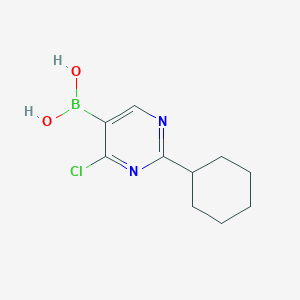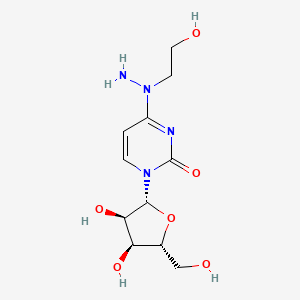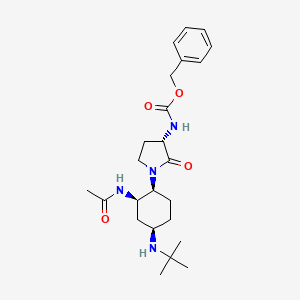
benzyl (S)-1-((1S,2R,4R)-2-acetamido-4-(tert-butylamino)cyclohexyl)-2-oxopyrrolidin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a carbamic acid ester, a pyrrolidinyl group, and a phenylmethyl ester, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester typically involves multiple steps:
Formation of the Carbamic Acid Ester: This step involves the reaction of an amine with carbon dioxide or a carbonyl compound to form the carbamic acid ester.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Phenylmethyl Ester: The final step involves the esterification of the carbamic acid with a phenylmethyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or ester functional groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, or modulating signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid ester structures.
Pyrrolidinyl compounds: Molecules containing the pyrrolidinyl group.
Phenylmethyl esters: Compounds with phenylmethyl ester functional groups.
Uniqueness
The uniqueness of carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C24H36N4O4 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
benzyl N-[(3S)-1-[(1S,2R,4R)-2-acetamido-4-(tert-butylamino)cyclohexyl]-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C24H36N4O4/c1-16(29)25-20-14-18(27-24(2,3)4)10-11-21(20)28-13-12-19(22(28)30)26-23(31)32-15-17-8-6-5-7-9-17/h5-9,18-21,27H,10-15H2,1-4H3,(H,25,29)(H,26,31)/t18-,19+,20-,21+/m1/s1 |
Clave InChI |
WSQZTAMFFALGTG-MHTWAQMVSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC(=O)OCC3=CC=CC=C3)NC(C)(C)C |
SMILES canónico |
CC(=O)NC1CC(CCC1N2CCC(C2=O)NC(=O)OCC3=CC=CC=C3)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





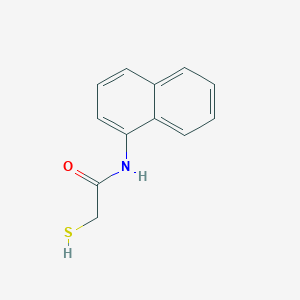

![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)

